3,3-Difluoro-5,5-dimethylpiperidin-4-ol
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Overview
Description
3,3-Difluoro-5,5-dimethylpiperidin-4-ol is a fluorinated piperidine derivative with the molecular formula C7H13F2NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5,5-dimethylpiperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the reaction of 3,3-Dimethylpiperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-5,5-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
3,3-Difluoro-5,5-dimethylpiperidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It serves as a precursor for the development of fluorinated bioactive compounds with potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-5,5-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpiperidin-4-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated compound with distinct reactivity and applications.
3,5,6,7,8-Pentachloroquinoline: A chlorinated analog with different substitution patterns and properties.
Uniqueness
3,3-Difluoro-5,5-dimethylpiperidin-4-ol is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to non-fluorinated or differently fluorinated analogs. This uniqueness makes it valuable in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C7H13F2NO |
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Molecular Weight |
165.18 g/mol |
IUPAC Name |
3,3-difluoro-5,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H13F2NO/c1-6(2)3-10-4-7(8,9)5(6)11/h5,10-11H,3-4H2,1-2H3 |
InChI Key |
RHGQFUBYKVKNSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(C1O)(F)F)C |
Origin of Product |
United States |
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